N,N'-Bis(4-nitrophenyl)cystinamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

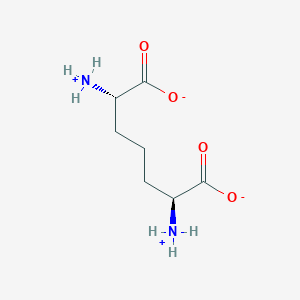

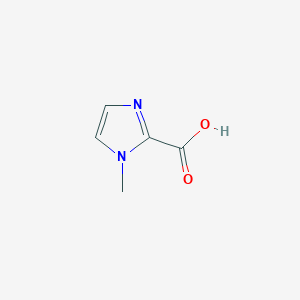

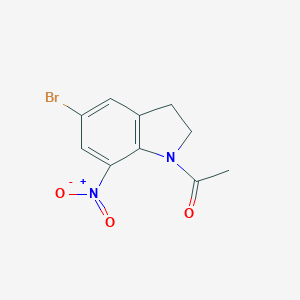

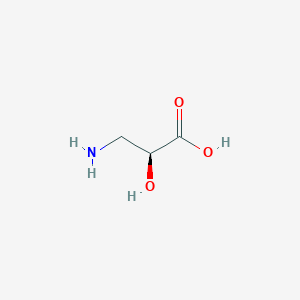

N,N’-Bis(4-nitrophenyl)cystinamide is a chemical compound with the molecular formula C18H20N6O6S2 . It has an average mass of 480.518 Da and a mono-isotopic mass of 480.088562 Da . It has been used in the design and synthesis of a novel monomer, N,N’-bis(acryloyl) cystinamide (NBACA), with L-cystine as raw material .

Synthesis Analysis

The synthesis of N,N’-bis(acryloyl) cystinamide (NBACA) involves using N,N’-Bis(4-nitrophenyl)cystinamide as the monomer and crosslinker . The synthesis process involves distillation-precipitation polymerization in ethanol . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis

The molecular structure of N,N’-Bis(4-nitrophenyl)cystinamide is defined by its molecular formula, C18H20N6O6S2 . More detailed structural analysis would require additional data such as spectroscopic or crystallographic information, which is not available in the current search results.Chemical Reactions Analysis

N,N’-Bis(4-nitrophenyl)cystinamide is involved in the formation of a reduction-sensitive nanohydrogel . The nanohydrogel is prepared using N,N’-Bis(4-nitrophenyl)cystinamide both as the monomer and crosslinker . The nanohydrogel exhibits good reduction-sensitive drug-release behavior . The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials .Physical And Chemical Properties Analysis

The physical and chemical properties of N,N’-Bis(4-nitrophenyl)cystinamide are defined by its molecular structure . It has an average mass of 480.518 Da and a mono-isotopic mass of 480.088562 Da . More detailed physical and chemical property analysis would require additional data such as solubility, melting point, boiling point, etc., which is not available in the current search results.Wirkmechanismus

Target of Action

N,N’-Bis(4-nitrophenyl)cystinamide, also known as Nicarbazin, is primarily used as a coccidiostat in poultry . It targets the protozoan parasites causing coccidiosis, a disease that can lead to significant losses in the poultry industry . The compound is also effective against a wide range of parasites including Toxocara canis, Toxascaris leonina, Ancylostoma caninum, Uncinaria stenocephala, Trichuris vulpis, Dipylidium caninum, and Taenia sp. and Mesocestoides sp .

Mode of Action

Nicarbazin is an equimolar complex formed by 1,3 - bis (4- nitrophenyl) urea and 4-6 dimethyl-2- (1H) - pyrimidinone . The DNC represents the biologically active part of the complex, but to be absorbed it must be bound to the HDP . The DNC inhibits the formation of the vitelline membrane separating the egg yolk and egg white .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the protozoan parasites, preventing their reproduction and spread .

Pharmacokinetics

The DNC therefore requires HDP to be absorbed and to reach a plasma level that allows an effect in the target species . Following oral administration, nicarbazin rapidly dissociates in vivo into its two HDP and DNC components, which follow different routes of excretion: 95% of HDP is rapidly eliminated with urine, while DNC remains longer and is eliminated predominantly with feces .

Result of Action

The primary result of N,N’-Bis(4-nitrophenyl)cystinamide’s action is the prevention of coccidiosis in poultry by inhibiting the reproduction of the causative protozoan parasites . This leads to a decrease in the prevalence of the disease, improving the health and productivity of the poultry.

Action Environment

The action of N,N’-Bis(4-nitrophenyl)cystinamide can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the diet of the birds, as certain feed components can interact with the drug and affect its bioavailability . Additionally, the compound’s stability and efficacy can be influenced by storage conditions, such as temperature and humidity .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using n,n'-Bis(4-nitrophenyl)cystinamide in lab experiments is its ability to inhibit cysteine proteases, which are involved in various disease processes. This makes n,n'-Bis(4-nitrophenyl)cystinamide a valuable tool for studying the role of cysteine proteases in disease pathogenesis. However, one of the limitations of using n,n'-Bis(4-nitrophenyl)cystinamide is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of n,n'-Bis(4-nitrophenyl)cystinamide in scientific research. One area of research is the development of n,n'-Bis(4-nitrophenyl)cystinamide analogs with improved potency and selectivity. Another area of research is the use of n,n'-Bis(4-nitrophenyl)cystinamide in combination with other drugs to enhance its therapeutic efficacy. Additionally, the use of n,n'-Bis(4-nitrophenyl)cystinamide in animal models of disease is an area of active research, with the potential for future clinical applications.

Synthesemethoden

N,n'-Bis(4-nitrophenyl)cystinamide can be synthesized through a multistep process starting from 4-nitrobenzaldehyde and cysteamine hydrochloride. The first step involves the reaction of 4-nitrobenzaldehyde with thionyl chloride to form 4-nitrobenzoyl chloride. This is then reacted with cysteamine hydrochloride to form 4-nitrophenyl cysteamine. The final step involves the reaction of 4-nitrophenyl cysteamine with 4-nitrobenzoyl chloride to form n,n'-Bis(4-nitrophenyl)cystinamide.

Wissenschaftliche Forschungsanwendungen

Stabilisatoren für Nitratester-basierte energiereiche Materialien

Die Verbindung wurde als Stabilisator für Nitratester-basierte energiereiche Materialien verwendet . Die Effizienz der Poly-2-Acryloyl-N,N-Bis(4-nitrophenyl)propandiamid- und Poly-2-Acryloyl-N,N-Bis(4-methylphenyl)propandiamid-Stabilisatoren und ihre synergistische Wirkung wurden mit Hilfe thermogravimetrischer Analyse, Bergmann–Junk-Test und Differential-Scanning-Kalorimetrie untersucht .

Wachstum organischer nichtlinearer optischer Kristalle

Die Verbindung wurde beim Wachstum von organischen Einkristallen großer Größe eines C2-symmetrischen Bisamid-Moleküls, N, N ′ Bis (4-nitrophenyl)- (1R,2R)-diaminocyclohexan (BNDC), verwendet . Diese Kristalle weisen eine gute optische Transmission zwischen 519 und 2000 nm auf .

Terahertz (THz)-Erzeugung

Die Verbindung wurde bei der Erzeugung von THz-Wellen verwendet, die in Sicherheitsscannern, der Erkennung von versteckten Sprengstoffen, der Krebszellabbildung, der Untersuchung von DNA-Molekülen, der Qualitätskontrolle von Lebensmittelverpackungen, der Prüfung von elektronischen Schaltkreisen, der Defektidentifizierung in Flugzeugstrukturen usw. Verwendung finden .

Herstellung von reduktionsempfindlichen Nanohydrogelen

Ein neuartiges N, N'-Bis(acryloyl)cystinamid (NBACA) wurde mit L-Cystin als Ausgangsmaterial entworfen und synthetisiert. Mit diesem NBACA sowohl als Monomer als auch als Vernetzer wurde ein reduktionsempfindliches Nanohydrogel für hydrophobe Medikamente, Paclitaxel (PTX), hergestellt .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 'n,n'-Bis(4-nitrophenyl)cystinamide' involves the reaction of L-cystine with 4-nitrobenzene-1,2-diamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then deprotected using a reducing agent like sodium dithionite to obtain the final compound.", "Starting Materials": [ "L-cystine", "4-nitrobenzene-1,2-diamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-(dimethylamino)pyridine (DMAP)", "Sodium dithionite" ], "Reaction": [ "Step 1: Dissolve L-cystine and 4-nitrobenzene-1,2-diamine in a suitable solvent like dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: Filter off the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the crude product in a suitable solvent like methanol or ethanol.", "Step 5: Add sodium dithionite to the reaction mixture and stir for several hours at room temperature or under reflux to deprotect the amine groups.", "Step 6: Filter off any insoluble material and concentrate the filtrate under reduced pressure.", "Step 7: Purify the final product by column chromatography or recrystallization to obtain 'n,n'-Bis(4-nitrophenyl)cystinamide'." ] } | |

CAS-Nummer |

34199-07-0 |

Molekularformel |

C18H20N6O6S2 |

Molekulargewicht |

480.5 g/mol |

IUPAC-Name |

(2R)-2-amino-3-[[(2R)-2-amino-3-(4-nitroanilino)-3-oxopropyl]disulfanyl]-N-(4-nitrophenyl)propanamide |

InChI |

InChI=1S/C18H20N6O6S2/c19-15(17(25)21-11-1-5-13(6-2-11)23(27)28)9-31-32-10-16(20)18(26)22-12-3-7-14(8-4-12)24(29)30/h1-8,15-16H,9-10,19-20H2,(H,21,25)(H,22,26)/t15-,16-/m0/s1 |

InChI-Schlüssel |

UDNQCHDHUMEZRM-HOTGVXAUSA-N |

Isomerische SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CSSC[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |

SMILES |

C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |

Andere CAS-Nummern |

34199-07-0 |

Synonyme |

34199-07-0; L-Cystinyl-bis-4-nitroanilide; (H-Cys-pNA)2; SCHEMBL10103954; ZINC13532293; FT-0639166 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)